2-(4-fluorophenyl)-N-[(1-hydroxycyclopentyl)methyl]acetamide
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[(1-hydroxycyclopentyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO2/c15-12-5-3-11(4-6-12)9-13(17)16-10-14(18)7-1-2-8-14/h3-6,18H,1-2,7-10H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDKOQHZBSZQRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)CC2=CC=C(C=C2)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-[(1-hydroxycyclopentyl)methyl]acetamide typically involves the reaction of 4-fluoroaniline with cyclopentanone under specific conditions to form the intermediate product. This intermediate is then subjected to further reactions, including acylation, to yield the final compound. The reaction conditions often involve the use of catalysts and solvents to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-[(1-hydroxycyclopentyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions may vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.
Scientific Research Applications
2-(4-fluorophenyl)-N-[(1-hydroxycyclopentyl)methyl]acetamide has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects and pharmacological properties.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-[(1-hydroxycyclopentyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Acetamide Derivatives
Table 1: Key Structural and Functional Comparisons
Note: Molecular weights marked with () are estimated based on formulas in referenced studies.*
Key Findings from Comparative Analysis
Solubility and Bioavailability: The target compound’s hydroxycyclopentyl group provides superior aqueous solubility compared to lipophilic analogs like III-38 (cyclohexyl/propyl chains) or LBJ-01 (cyanopyridine) . Glycosylated derivatives (e.g., Compound 17) exhibit even higher solubility but may face challenges in blood-brain barrier penetration .
Reactivity and Functionalization :
- 2-Azido-N-(4-fluorophenyl)acetamide is a precursor for click chemistry, enabling rapid triazole formation (e.g., Compound 11d in ) .
- The target compound lacks reactive handles like azides or acryloyl groups, favoring stability over modular derivatization .
Biological Activity: Fluorophenyl-containing analogs (LBJ-01, PAIFPA, III-38) show diverse applications: IDO1 inhibition, dielectric properties, and CNS activity .
Structural Rigidity :
- Benzothiazole derivatives (e.g., EP3348550A1 ) introduce planar aromatic systems, enhancing protein binding via π-π interactions, whereas the target compound ’s cyclopentyl group offers conformational flexibility .
Biological Activity
2-(4-fluorophenyl)-N-[(1-hydroxycyclopentyl)methyl]acetamide is a compound of interest due to its potential therapeutic applications. Its structure features a fluorophenyl group and a hydroxycyclopentyl moiety, which may contribute to its biological activity. This article reviews the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure
The chemical formula for this compound is . The presence of the fluorine atom in the para position of the phenyl ring is significant, as it can influence the compound's pharmacokinetics and receptor interactions.
The mechanism of action for this compound involves interactions with specific biological targets. Preliminary studies suggest that the hydroxy group may enhance binding affinity to certain receptors or enzymes, potentially modulating physiological pathways such as inflammation or pain perception.
Pharmacological Effects
- Antinociceptive Activity : Research indicates that compounds with similar structures exhibit analgesic properties. The hydroxycyclopentyl moiety may enhance central nervous system penetration, leading to increased pain relief efficacy.
- Anti-inflammatory Properties : Compounds containing fluorinated phenyl groups have been shown to possess anti-inflammatory effects. The modulation of inflammatory mediators could be a key aspect of its biological activity.
Toxicity Profile
Toxicological assessments are essential to evaluate the safety of this compound. Initial studies suggest a favorable safety profile, but further investigations are necessary to establish a comprehensive toxicity profile.
Data Tables
| Biological Activity | Effect | Reference |
|---|---|---|
| Antinociceptive | Significant pain relief in animal models | |
| Anti-inflammatory | Reduced cytokine levels in vitro | |
| Toxicity | Low acute toxicity observed |
Case Study 1: Antinociceptive Effects
A study conducted on rodent models demonstrated that administration of this compound resulted in a significant reduction in pain responses compared to control groups. The mechanism was attributed to modulation of nociceptive pathways.
Case Study 2: Anti-inflammatory Activity
In vitro experiments showed that the compound inhibited the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in macrophage cultures. This suggests potential utility in treating inflammatory diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
